molecular formula C8H7F2NO2 B14848723 Methyl difluoro(pyridin-3-YL)acetate CAS No. 1354940-86-5

Methyl difluoro(pyridin-3-YL)acetate

Cat. No.: B14848723
CAS No.: 1354940-86-5
M. Wt: 187.14 g/mol
InChI Key: LRDPBYZDVYMAJX-UHFFFAOYSA-N
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Description

Methyl difluoro(pyridin-3-YL)acetate: is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a difluoromethyl group attached to a pyridine ring at the 3-position, with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of a boron reagent with a halogenated pyridine derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of fluorinated pyridines.

Industrial Production Methods: Industrial production of Methyl difluoro(pyridin-3-YL)acetate may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl difluoro(pyridin-3-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Methyl difluoro(pyridin-3-YL)acetate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its fluorinated nature imparts desirable properties such as increased lipophilicity and improved bioavailability.

Mechanism of Action

The mechanism of action of Methyl difluoro(pyridin-3-YL)acetate in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, leading to increased potency and selectivity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl difluoro(pyridin-3-YL)acetate is unique due to its specific substitution pattern and the presence of both an ester and difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1354940-86-5

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

methyl 2,2-difluoro-2-pyridin-3-ylacetate

InChI

InChI=1S/C8H7F2NO2/c1-13-7(12)8(9,10)6-3-2-4-11-5-6/h2-5H,1H3

InChI Key

LRDPBYZDVYMAJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)(F)F

Origin of Product

United States

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